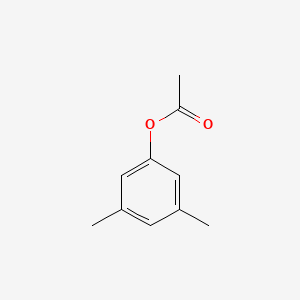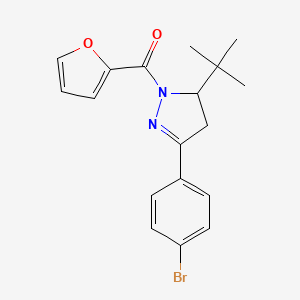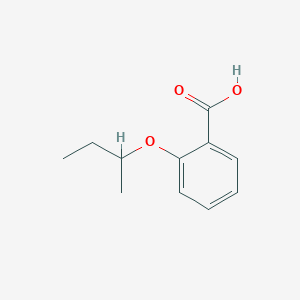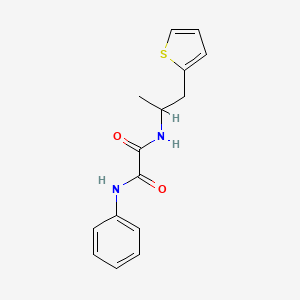![molecular formula C9H8F3NO2 B2364516 N-[4-hidroxi-3-(trifluorometil)fenil]acetamida CAS No. 2093697-89-1](/img/structure/B2364516.png)
N-[4-hidroxi-3-(trifluorometil)fenil]acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-hydroxy-3-(trifluoromethyl)phenyl]acetamide: is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further substituted with a hydroxy group and an acetamide moiety
Aplicaciones Científicas De Investigación
Chemistry: N-[4-hydroxy-3-(trifluoromethyl)phenyl]acetamide is used as an intermediate in the synthesis of various organic compounds, particularly those containing trifluoromethyl groups, which are known for their stability and bioactivity.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties. Its derivatives are explored for their interactions with biological targets.
Medicine: In medicinal chemistry, N-[4-hydroxy-3-(trifluoromethyl)phenyl]acetamide serves as a scaffold for the development of new drugs, particularly those targeting enzymes and receptors involved in inflammatory and infectious diseases.
Industry: The compound is utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties imparted by the trifluoromethyl group.
Mecanismo De Acción
Target of Action
Compounds with similar structures have been found to interact with receptors such as the calcitonin gene-related peptide (cgrp) receptor .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Biochemical Pathways
Compounds with similar structures have been found to inhibit the nf-κb pathway , which plays a crucial role in cellular responses to stimuli such as stress, cytokines, free radicals, ultraviolet irradiation, and bacterial or viral antigens .
Pharmacokinetics
It is known that the metabolism of similar compounds involves human liver microsomes and isoforms of recombinant human cytochrome p450 .
Result of Action
Similar compounds have been found to exhibit inhibitory effects on cell growth .
Action Environment
The action, efficacy, and stability of N-[4-hydroxy-3-(trifluoromethyl)phenyl]acetamide can be influenced by various environmental factors. For instance, the chemical shift sensitivity of trifluoromethyl tags, such as the one present in this compound, can be optimized for resolution in 19F NMR studies of proteins under conditions of varying polarity . Furthermore, the fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity can significantly impact the chemical reactivity, physico-chemical behavior, and biological activity of the compound .
Análisis Bioquímico
Biochemical Properties
Compounds with similar structures have been shown to participate in various biochemical reactions, such as free radical bromination and nucleophilic substitution
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Similar compounds have been shown to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Similar compounds have been shown to exhibit threshold effects and toxic or adverse effects at high doses .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-hydroxy-3-(trifluoromethyl)phenyl]acetamide typically involves the acylation of 4-hydroxy-3-(trifluoromethyl)aniline with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the generated acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of N-[4-hydroxy-3-(trifluoromethyl)phenyl]acetamide may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-[4-hydroxy-3-(trifluoromethyl)phenyl]acetamide can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form amine derivatives, especially under catalytic hydrogenation conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated phenylacetamides.
Comparación Con Compuestos Similares
- N-[4-hydroxy-3-(trifluoromethyl)phenyl]benzamide
- N-[4-hydroxy-3-(trifluoromethyl)phenyl]methanesulfonamide
- N-[4-hydroxy-3-(trifluoromethyl)phenyl]propionamide
Comparison: N-[4-hydroxy-3-(trifluoromethyl)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and bioactivity profiles, making it a valuable compound for diverse applications.
Propiedades
IUPAC Name |
N-[4-hydroxy-3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-5(14)13-6-2-3-8(15)7(4-6)9(10,11)12/h2-4,15H,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIFQDMYKSAIEGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2364438.png)

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide](/img/structure/B2364441.png)

![3-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(2,5-dimethylphenyl)propanamide](/img/structure/B2364444.png)



![N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]but-2-ynamide](/img/structure/B2364452.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-cyanobenzamide](/img/structure/B2364453.png)
![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-phenoxyacetamide](/img/structure/B2364454.png)

